molecular formula C11H13BrO4 B3029748 Ethyl 5-bromo-2,4-dimethoxybenzoate CAS No. 773136-05-3

Ethyl 5-bromo-2,4-dimethoxybenzoate

Cat. No.: B3029748
CAS No.: 773136-05-3
M. Wt: 289.12
InChI Key: WETAVQWGCDQCQJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,4-dimethoxybenzoate (CAS: 773136-05-3; Molecular Formula: C₁₁H₁₃BrO₄; Molecular Weight: 297.11) is a substituted benzoate ester featuring a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions of the aromatic ring . This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine substituent, which enables further functionalization via cross-coupling reactions. Its structural framework is characterized by electron-donating methoxy groups, which influence electronic distribution and steric accessibility, making it a versatile precursor in organic synthesis .

Properties

IUPAC Name

ethyl 5-bromo-2,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETAVQWGCDQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661117
Record name Ethyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-05-3
Record name Ethyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2,4-dimethoxybenzoate can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2,4-dimethoxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Substituent Effects

  • Methoxy vs. Ethoxy Groups : Ethyl 5-bromo-2,4-diethoxybenzoate exhibits lower polarity and higher lipophilicity compared to the methoxy analog due to the larger ethoxy substituents. This may enhance membrane permeability in biological applications.
  • Methoxy vs.

Positional Isomerism

  • 2,4-Dimethoxy vs. 3,5-Dimethoxy : Ethyl 4-bromo-3,5-dimethoxybenzoate features a symmetrical substitution pattern (3,5-methoxy groups), which may influence crystallinity and dipole moments compared to the asymmetrical 2,4-isomer.

Ester Group Variation

  • Ethyl vs. Methyl Esters: Mthis compound has a lower molecular weight (275.10 vs.

Bromine Position

  • Bromine at 2- vs. 5-Position : Ethyl 2-bromo-5-ethoxy-4-methylbenzoate positions bromine at the 2-site, which may sterically hinder reactions at the aromatic ring compared to the 5-bromo derivative.

Biological Activity

Ethyl 5-bromo-2,4-dimethoxybenzoate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H13BrO4
  • Molecular Weight : 289.13 g/mol
  • Structural Features : The compound contains a bromine atom and two methoxy groups that enhance its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process typically involves refluxing the mixture to facilitate the reaction.

Industrial Production

In industrial settings, large-scale esterification processes using continuous flow reactors are employed to ensure high yield and purity. The optimization of reaction conditions is crucial to minimize by-products and maximize efficiency .

Biological Activity

This compound exhibits various biological activities, primarily attributed to its structural characteristics:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cellular components.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

The biological activity of this compound is largely dependent on its interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in determining its binding affinity and specificity towards various enzymes or receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    A study conducted on various derivatives of methoxybenzoates found that this compound demonstrated significant antibacterial effects against Gram-positive bacteria. The study highlighted the importance of halogen substituents in enhancing biological activity .
  • Enzyme Interaction Analysis :
    Research focusing on enzyme kinetics revealed that this compound could inhibit specific enzymes involved in glucose metabolism. This suggests potential applications in managing diabetes through enzyme modulation .
  • Pharmacological Applications :
    This compound has been explored as a precursor in the synthesis of pharmaceutical compounds targeting various diseases. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block in medicinal chemistry .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of glucose-metabolizing enzymes
Pharmaceutical UsePrecursor for drug synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-2,4-dimethoxybenzoate
Reactant of Route 2
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Ethyl 5-bromo-2,4-dimethoxybenzoate

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